beta-NM;NMN

NAD+ boosting clinical pharmacokinetics healthy aging

Specify β-NMN (CAS 1094-61-7) with ≥98% purity and crystalline polymorph (Form I or microcrystalline) to avoid hygroscopic degradation. Only the β-anomer is enzymatically active for NAD+ biosynthesis. For clinical studies, 1000 mg/day achieves sustained ~2× NAD+ elevation; for bioproduction, enzymatic routes yield 6.79–16.2 g/L. Demand XRPD-certified crystalline form and full impurity profiles to ensure batch-to-batch reproducibility.

Molecular Formula C11H15N2O8P
Molecular Weight 334.22 g/mol
Cat. No. B10760172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-NM;NMN
Molecular FormulaC11H15N2O8P
Molecular Weight334.22 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N
InChIInChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)
InChIKeyDAYLJWODMCOQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-NMN (Nicotinamide Mononucleotide) Procurement Guide: What Buyers and Researchers Must Know Before Sourcing This NAD+ Precursor


Beta-nicotinamide mononucleotide (β-NMN, CAS 1094-61-7) is a nucleotide comprising a nicotinamide moiety linked to ribose-5′-phosphate, functioning as the immediate biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+) in mammalian cells [1]. As the penultimate intermediate in the salvage pathway, β-NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes, distinguishing it from upstream precursors such as nicotinamide riboside (NR) and nicotinamide (NAM) that require additional enzymatic steps [2]. β-NMN has attracted substantial commercial and clinical interest as an orally bioavailable NAD+ booster, with applications spanning healthy aging, metabolic health, and biopharmaceutical manufacturing [3].

Why Generic Substitution Fails: Beta-NMN Procurement Demands Evidence-Based Differentiation from NR, NAM, and Amorphous NMN


Despite sharing the NAD+ precursor classification, β-NMN, NR, and NAM exhibit fundamentally divergent pharmacokinetic profiles, metabolic fates, and clinical efficacy that preclude interchangeable procurement [1]. A landmark 2026 head-to-head human trial demonstrated that while NR and NMN both approximately doubled baseline whole-blood NAD+ after 14 days, NAM produced no sustained elevation and instead triggered an acute, transient homocysteine spike exceeding 8-fold [1]. Beyond clinical performance, the physical form of β-NMN critically determines stability: amorphous NMN is highly hygroscopic and degrades rapidly under ambient humidity, whereas crystalline polymorphs (e.g., Form I, Form II, and the microcrystalline MIB-626 polymorph) exhibit markedly superior thermodynamic stability and resistance to hydrolysis [2]. Furthermore, the stereochemical configuration matters—only the β-anomer is the endogenous, enzymatically competent form; α-NMN and other isomers possess unknown biological activity and safety profiles [3]. These physicochemical, pharmacokinetic, and stereochemical variables mean that sourcing decisions based solely on the label 'NMN' without specifying β-configuration, crystalline form, and purity level carry substantial risk of compromised efficacy and reproducibility.

Product-Specific Quantitative Evidence Guide: Where Beta-NMN Demonstrates Measurable Differentiation Against NR, NAM, and Amorphous Forms


Human Head-to-Head Trial: NMN Doubles Whole-Blood NAD+ While NAM Produces No Sustained Elevation

In the first direct human head-to-head comparison of three major NAD+ precursors, 65 healthy adults (18–50 years) were randomized to receive oral NMN (1000 mg/day), NR (1000 mg/day), NAM (500 mg/day), or placebo for 14 days. NMN increased baseline whole-blood NAD+ concentrations by approximately 2-fold (mean increase of 43.1 µM, P < 0.001) compared to placebo—an effect statistically indistinguishable from NR (+49.4 µM). In contrast, NAM produced no significant change in baseline NAD+ levels (P = 0.461), providing only a transient spike within 1 hour that returned to baseline within 4 hours [1]. Additionally, NAM induced an acute, more than 8-fold median increase in plasma homocysteine on both Day 1 and Day 14, reflecting heightened methylation demand, whereas NMN and NR did not elevate homocysteine [1].

NAD+ boosting clinical pharmacokinetics healthy aging

Bloodstream Stability: NMN Remains Intact in Murine Blood While NR Is Rapidly Degraded to NAM

In murine blood ex vivo, NMN demonstrates significantly greater stability than NR. Within one hour of incubation in mouse blood, the majority of NR is enzymatically converted to nicotinamide (NAM), whereas NMN levels remain essentially unchanged over the same time period [1]. Complementary data from isolated murine plasma incubated with 0.5 mM NR or NMN at 37 °C for 60 minutes confirm that NR undergoes substantial degradation with the appearance of NAM, while NMN remains stable [2]. This differential plasma stability suggests that orally administered NMN may be less susceptible to premature degradation in the circulation, potentially influencing the pharmacokinetic profile and tissue distribution of intact precursor.

pharmacokinetics metabolic stability preclinical models

Crystalline Polymorph Differentiation: Form I β-NMN Demonstrates Superior Thermodynamic Stability Over Amorphous NMN

β-NMN exists in multiple solid-state forms with markedly different stability profiles. Patent data demonstrate that amorphous NMN is highly hygroscopic: dynamic vapor sorption analysis shows continuous mass increase upon exposure to atmospheric humidity, with the amorphous material undergoing progressive phase changes indicative of water uptake and potential hydrolytic degradation [1]. In contrast, crystalline Form I (anhydrous) β-NMN, characterized by distinct XRPD peaks at 2θ values of 20.03°, 20.14°, 21.83°, and 25.73°, exhibits substantially lower hygroscopicity and greater resistance to moisture-induced degradation [1]. Post-storage XRPD comparison confirms that amorphous NMN undergoes significant structural changes, while crystalline Form I maintains its diffraction pattern [1]. The MIB-626 formulation, a microcrystalline unique polymorph of β-NMN, was specifically developed as a pharmaceutical-grade oral formulation, demonstrating dose-proportional pharmacokinetics with blood NMN AUC increases of 1.7-fold (1000 mg once-daily) and 3.7-fold (1000 mg twice-daily) above baseline in a randomized controlled trial of 32 overweight or obese adults aged 55–80 years [2].

solid-state chemistry polymorph screening shelf-life stability

High-Purity β-NMN Specification (≥99.0 mass%) with Seven Impurities Controlled Below Detection Limit

A patented high-purity β-NMN specification establishes a purity threshold of ≥99.0% by mass, with seven structurally characterized impurities—C11H15NO9P, C10H16N5O10P2, C9H15N3O8P, C9H15N3O7P, C9H16N4O8P, C10H16N5O7P, and C21H27N6O15P2—controlled at or below the detection limit [1]. This specification addresses a critical procurement concern: NMN products with uncontrolled impurity profiles may contain compounds of unknown toxicological and pharmacological activity, which is particularly relevant for long-term supplementation and clinical trial material. The patent further describes a production method combining enzymatic steps (AMP nucleosidase, ribose-phosphate diphosphokinase, nicotinamide phosphoribosyltransferase) with preparative chromatography to achieve this purity level [1]. In contrast, commodity-grade NMN typically specifies ≥98% or ≥99% purity without characterizing or quantifying individual impurity species, leaving the nature of the residual 1–2% undefined.

analytical chemistry quality control pharmaceutical specification

Cellular Uptake Mechanism: NMN Requires Extracellular Dephosphorylation to NR for Entry, Explaining Overlapping Yet Distinct Pharmacodynamics with NR

Stable isotope tracer studies using ¹⁸O-labeled NMN and NR in HepG2 cells demonstrate that extracellular NMN is dephosphorylated to NR prior to cellular uptake, with NR then reconverted to NMN intracellularly by nicotinamide riboside kinase 1 (NRK1) before entering the NAD+ synthesis pathway [1]. Genetic loss-of-function experiments confirm that NRK1 is necessary and rate-limiting for NAD+ synthesis from both exogenous NR and NMN, while being dispensable for NAD+ synthesis from NAM or nicotinic acid [1]. This shared NRK1-dependent uptake mechanism explains why NMN and NR produce comparable NAD+ elevations in human trials, but also implies that the two precursors may exhibit differential tissue-specific bioavailability: tissues with high extracellular nucleotidase activity (e.g., CD73-expressing endothelia) may preferentially generate NR from NMN, while tissues with low nucleotidase activity may be less accessible to NMN-derived NAD+ synthesis. The Slc12a8 transporter, proposed as a direct NMN importer in the murine intestine, remains debated and has not been robustly validated in human tissues [2].

cellular transport NAD+ metabolism NRK1 enzymology

Industrial Bioproduction: Metabolic Engineering Achieves 6.79 g/L NMN Titre with 86% Selectivity from NAM and Glucose

A metabolically engineered Escherichia coli strain demonstrated extracellular production of NMN at 6.79 g/L from glucose and nicotinamide (NAM) in fed-batch fermentation, achieving a reaction selectivity of 86% for the conversion of NAM to NMN [1]. This bioprocess approach is significant because it uses low-cost substrates (glucose and NAM) rather than the more expensive nicotinamide riboside (NR) that is required as a starting material in enzymatic NMN synthesis routes employing NRK [2]. An alternative optimized fed-batch biotransformation process achieved an even higher NMN titre of 16.2 g/L from 6.1 g/L NAM in 25 hours, with a NAM conversion rate of 97.0% [2]. These production metrics provide benchmarks for evaluating supplier manufacturing capability: higher titres and selectivity directly correlate with lower cost of goods and reduced purification burden.

industrial biotechnology metabolic engineering process scale-up

Best Research and Industrial Application Scenarios for Beta-NMN: Where the Evidence Supports Prioritized Selection


Human Clinical Trials Requiring Sustained NAD+ Elevation with Documented Pharmacokinetics

For clinical studies where sustained, verifiable increases in circulating NAD+ are the primary endpoint, β-NMN at 1000 mg/day offers a data-backed option with published dose-response pharmacokinetics. The MIB-626 microcrystalline β-NMN polymorph provides the most extensively characterized clinical dataset, demonstrating 1.7–3.7-fold increases in blood NMN AUC and significant NAD+ elevations over 14 days in adults aged 55–80 [1]. For trials comparing NAD+ precursors directly, the 2026 Christen et al. study establishes that NMN and NR produce comparable ~2-fold NAD+ increases, while NAM is ineffective for sustained elevation, enabling informed comparator selection [2].

Pharmaceutical and Nutraceutical Formulation Requiring Defined Solid-State Stability

When developing oral solid dosage forms (tablets, capsules) or powdered supplement blends, crystalline β-NMN (Form I or microcrystalline polymorph) should be specified over amorphous NMN to mitigate hygroscopicity-driven degradation. Patent data confirm that amorphous NMN undergoes continuous moisture uptake and structural changes under ambient humidity, whereas crystalline Form I maintains its XRPD fingerprint post-storage [1]. Formulators should request vendor Certificates of Analysis specifying crystalline form (via XRPD) and purity ≥99.0% with individual impurity characterization, referencing the high-purity β-NMN patent specification as a quality benchmark [2].

Biopharmaceutical Manufacturing: CHO Cell Culture Productivity Enhancement

In Chinese hamster ovary (CHO) cell-based bioproduction of therapeutic antibodies, β-NMN supplementation has been validated alongside NR and NA as an effective NAD+ precursor for improving cell-specific productivity. A 2024 study demonstrated that NMN, NA, and NR all increased intracellular NAD+ by up to 70.6% and improved antibody productivity comparably to direct NAD+ treatment, with comparable integral viable cell density [1]. For industrial cell culture applications, NMN offers a potentially more cost-effective alternative to direct NAD+ supplementation when sourced via high-selectivity enzymatic production routes achieving titres of 6.79–16.2 g/L from NAM and glucose [2].

Preclinical Studies Investigating Tissue-Specific NAD+ Pharmacology and Gut Microbiome Interactions

For rodent studies examining tissue-specific NAD+ flux, NMN's differential stability in blood (remaining intact while NR is rapidly degraded to NAM) makes it the preferred precursor when the goal is to study NMN-specific pharmacokinetics or to minimize confounding by NAM-derived metabolites [1]. Additionally, the 2026 discovery that NR and NMN elevate systemic NAD+ primarily via gut microbial conversion to nicotinic acid (NA), which then acts through the Preiss-Handler pathway, positions NMN as a key tool for investigating gut-liver axis pharmacology and microbiome-dependent NAD+ biology [2]. Researchers designing such studies should source β-NMN with documented stereochemical purity, as the α-anomer is not a substrate for endogenous NMNAT enzymes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-NM;NMN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.